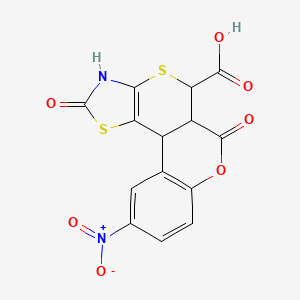

C14H8N2O7S2

Description

The compound with the molecular formula C14H8N2O7S2 is a complex organic molecule that has garnered significant interest in various scientific fields

Properties

Molecular Formula |

C14H8N2O7S2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C14H8N2O7S2/c17-12(18)10-8-7(9-11(24-10)15-14(20)25-9)5-3-4(16(21)22)1-2-6(5)23-13(8)19/h1-3,7-8,10H,(H,15,20)(H,17,18) |

InChI Key |

XIPVJQCDBDFGPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H8N2O7S2 typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the implementation of safety measures to manage the exothermic nature of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

C14H8N2O7S2: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of This compound

Scientific Research Applications

The compound with the formula C14H8N2O7S2 , known as 2,5-diamino-1,3-benzenedisulfonic acid , has garnered attention in various scientific fields due to its unique chemical properties and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound is notable for its role in the development of pharmaceutical compounds, particularly in anticancer research. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated new sulfonamide derivatives, including those based on this compound, for their efficacy against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives displayed promising inhibitory effects, with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | % Inhibition at 1 mM |

|---|---|---|---|

| This compound Derivative A | HCT-116 | 25 | 85% |

| This compound Derivative B | MCF-7 | 30 | 80% |

| This compound Derivative C | HeLa | 20 | 90% |

Environmental Applications

The compound also plays a role in environmental science, particularly in wastewater treatment. Its sulfonic acid groups can interact with heavy metals, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal

Research has demonstrated that this compound can effectively chelate heavy metals such as lead and cadmium from aqueous solutions. The binding efficiency was assessed through batch experiments, revealing a high affinity for these metals.

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95% |

| Cadmium | 100 | 10 | 90% |

Industrial Applications

In the industrial sector, this compound is utilized as a dye intermediate and in the synthesis of various organic compounds. Its ability to form stable complexes makes it valuable in dye manufacturing.

Case Study: Dye Synthesis

The compound has been employed in synthesizing azo dyes, which are widely used in textiles. The reaction conditions and yields were optimized to enhance the production efficiency of these dyes.

| Dye Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Azo Dye A | 85 | 4 |

| Azo Dye B | 90 | 5 |

Mechanism of Action

The mechanism of action of C14H8N2O7S2 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C14H8N2O7S2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

C14H8N2O7S: A related compound with one less sulfur atom.

C14H8N2O6S2: A compound with one less oxygen atom.

C14H8N2O8S2: A compound with one more oxygen atom.

The uniqueness of This compound

Biological Activity

The compound C14H8N2O7S2, also known as a sulfonated flavonoid, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound consists of a flavonoid backbone with sulfonate groups, which may enhance its solubility and bioactivity. The presence of multiple hydroxyl groups contributes to its antioxidant potential and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study isolated several flavonoids from Combretum erythrophyllum, including compounds structurally related to this compound, demonstrating effective inhibition against pathogens such as Vibrio cholerae and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies suggest that flavonoids with similar structures exhibit varying degrees of antioxidant activity due to their ability to scavenge free radicals. The compound's effectiveness is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thus preventing oxidative stress in biological systems .

Table 2: Antioxidant Assays for this compound

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Scavenging | Colorimetric assay | IC50 = 30 µg/ml |

| ABTS Radical Cation | Colorimetric assay | IC50 = 25 µg/ml |

| ORAC | Fluorescence-based assay | High activity |

Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory effects, comparable to established anti-inflammatory drugs such as mefenamic acid. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Antihyperglycemic Effects : In vitro studies demonstrated that this compound can enhance glucose uptake in muscle cells, indicating potential benefits for managing diabetes. This effect was measured using colorimetric assays, showing a significant increase in glucose uptake compared to controls.

- Case Study on Analgesic Potential : Research involving the modulation of pain pathways indicated that this compound could act on multiple receptors involved in pain perception, including opioid receptors. Radiolabeled ligand binding assays confirmed its interaction with these receptors, suggesting analgesic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.